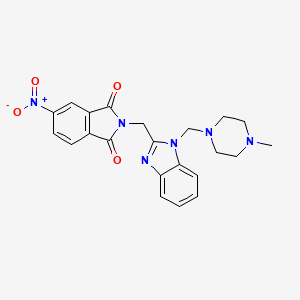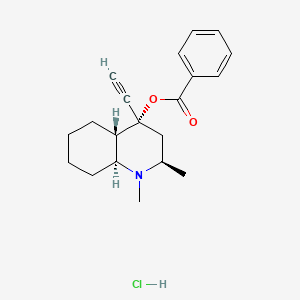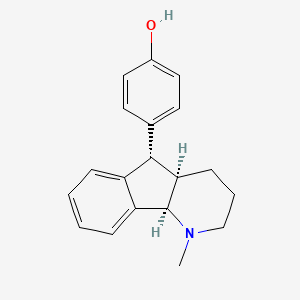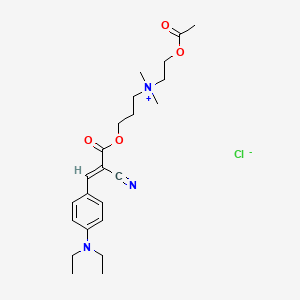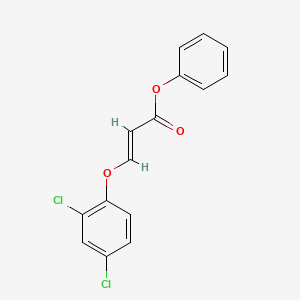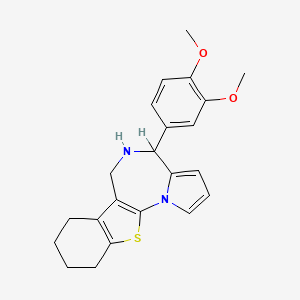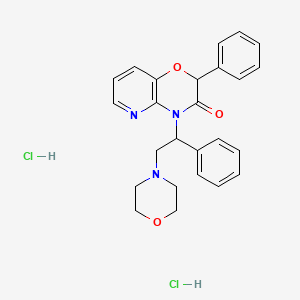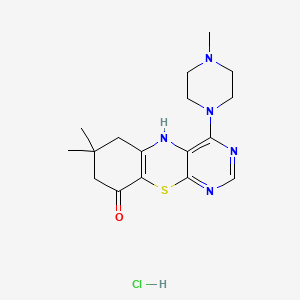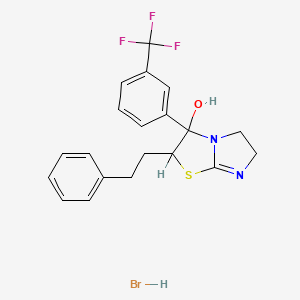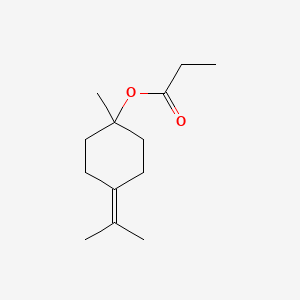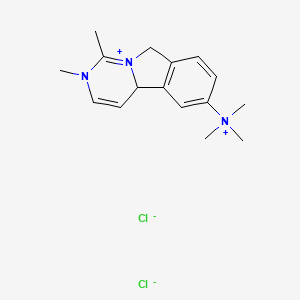
9H-Pyrido(3,4-b)indolium, 1,2-dimethyl-6-trimethylammonio-, dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Dimethylaminoharman bis-methochloride is a synthetic organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of dimethylamino groups and a harman core structure, which contribute to its distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dimethylaminoharman bis-methochloride typically involves multiple steps, starting with the preparation of the harman core. The harman core can be synthesized through a series of reactions involving the condensation of indole derivatives with aldehydes or ketones. The introduction of dimethylamino groups is achieved through nucleophilic substitution reactions using dimethylamine as the nucleophile. The final step involves the quaternization of the dimethylamino groups with methyl chloride to form the bis-methochloride salt.
Industrial Production Methods
Industrial production of 6-Dimethylaminoharman bis-methochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
6-Dimethylaminoharman bis-methochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Dimethylamine in the presence of a suitable base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted harman compounds with various functional groups.
Scientific Research Applications
6-Dimethylaminoharman bis-methochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Dimethylaminoharman bis-methochloride involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular processes, contributing to its therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in apoptosis and cell cycle regulation.
Comparison with Similar Compounds
6-Dimethylaminoharman bis-methochloride can be compared with other similar compounds such as:
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and unique structural features.
Bis(dimethylamino)methane: Used in Mannich reactions and as a reagent in organic synthesis.
2,6-Bis(dimethylamino)pyridine: Employed as a ligand in coordination chemistry and as a catalyst in various reactions.
Properties
CAS No. |
102207-62-5 |
|---|---|
Molecular Formula |
C16H23Cl2N3 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
(1,2-dimethyl-4a,9-dihydropyrimido[6,1-a]isoindol-10-ium-6-yl)-trimethylazanium;dichloride |
InChI |
InChI=1S/C16H23N3.2ClH/c1-12-17(2)9-8-16-15-10-14(19(3,4)5)7-6-13(15)11-18(12)16;;/h6-10,16H,11H2,1-5H3;2*1H/q+2;;/p-2 |
InChI Key |
ZUQNLUWVURXXEW-UHFFFAOYSA-L |
Canonical SMILES |
CC1=[N+]2CC3=C(C2C=CN1C)C=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


